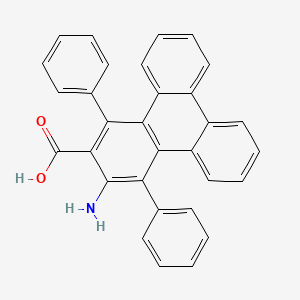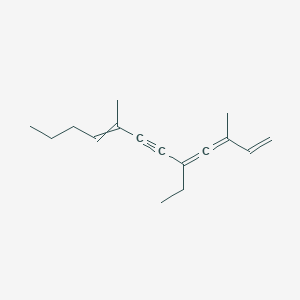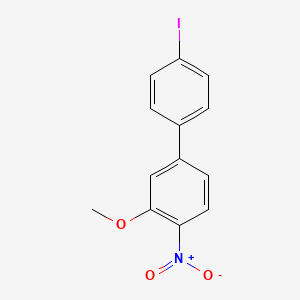
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione is a complex organic compound with the molecular formula C23H16O2 It is known for its unique structure, which includes a cyclopropene ring fused with a cyclopentene ring, both of which are substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione typically involves multiple steps. One common method is the cycloaddition reaction, where a cyclopropene derivative reacts with a cyclopentadiene derivative under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketone derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: This compound shares a similar cyclopropene structure but lacks the cyclopentene ring.
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science, this compound has a similar diketone structure but differs in its ring system.
Uniqueness
2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione is unique due to its fused ring system and the presence of phenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
116047-03-1 |
|---|---|
Molekularformel |
C20H12O2 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
2-(2,3-diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C20H12O2/c21-15-11-12-16(22)19(15)20-17(13-7-3-1-4-8-13)18(20)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
IPGNHALCCQEZIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C=CC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



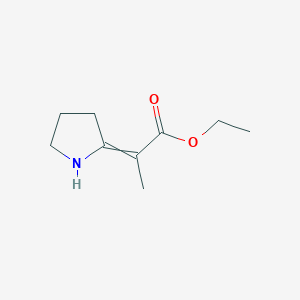
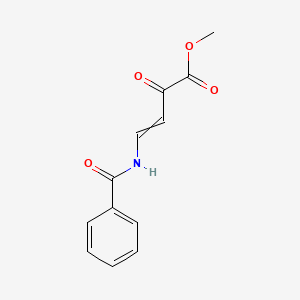
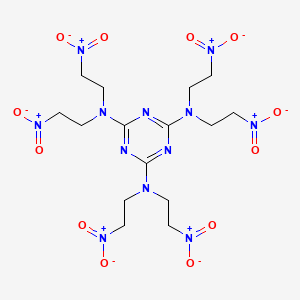

![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
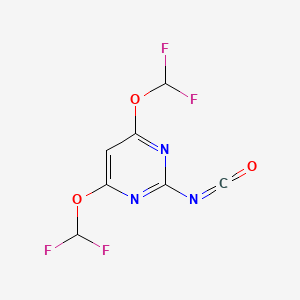
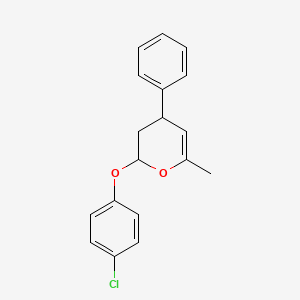

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

